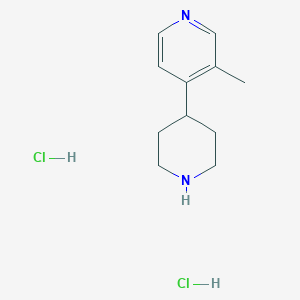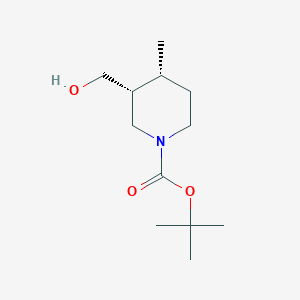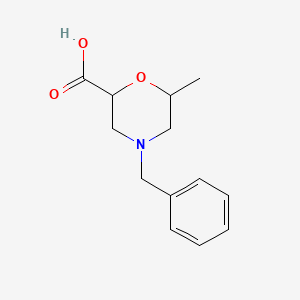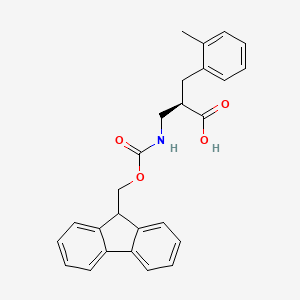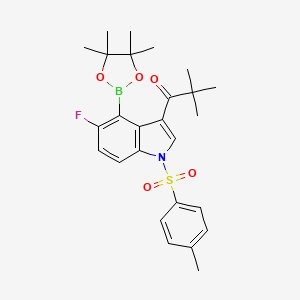
1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a fluorinated indole core, a boronic ester group, and a tosyl group
Métodos De Preparación
The synthesis of 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Boronic Ester Group: The boronic ester group is attached through a Suzuki coupling reaction, which involves the reaction of a boronic acid or ester with a halogenated precursor in the presence of a palladium catalyst.
Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the indole derivative with 2,2-dimethylpropan-1-one under appropriate conditions.
Análisis De Reacciones Químicas
1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The boronic ester group can undergo Suzuki coupling reactions with various halides to form new carbon-carbon bonds.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the formation of new carbon-carbon bonds through Suzuki coupling reactions.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or boron-containing materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Modulation: It may also modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.
Chemical Reactivity: The boronic ester group allows the compound to participate in Suzuki coupling reactions, forming new carbon-carbon bonds and enabling the synthesis of complex molecules.
Comparación Con Compuestos Similares
1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds:
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine:
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound features a similar boronic ester group and fluorine atom, but has different functional groups and applications.
Propiedades
Fórmula molecular |
C26H31BFNO5S |
|---|---|
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
1-[5-fluoro-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C26H31BFNO5S/c1-16-9-11-17(12-10-16)35(31,32)29-15-18(23(30)24(2,3)4)21-20(29)14-13-19(28)22(21)27-33-25(5,6)26(7,8)34-27/h9-15H,1-8H3 |
Clave InChI |
ZBTZIDWXDQNNES-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









